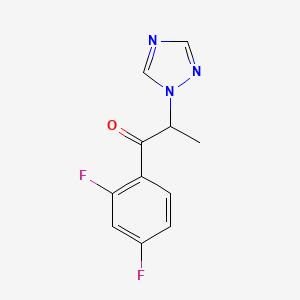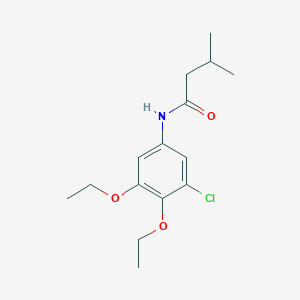![molecular formula C12H8Br2N4O B14353344 (E,E)-1,1'-Oxybis[(4-bromophenyl)diazene] CAS No. 90251-47-1](/img/structure/B14353344.png)
(E,E)-1,1'-Oxybis[(4-bromophenyl)diazene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E,E)-1,1’-Oxybis[(4-bromophenyl)diazene] is a compound belonging to the class of azo compounds, characterized by the presence of a diazene group (N=N) bonded to aromatic rings. This compound is notable for its applications in various fields, including chemistry, biology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-1,1’-Oxybis[(4-bromophenyl)diazene] typically involves the reaction of 4-bromoaniline with an oxidizing agent. One common method is the use of OXONE (potassium peroxymonosulfate) in dichloromethane (CH2Cl2) and water. The reaction mixture is stirred at room temperature for an extended period, usually around 18 hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize waste and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(E,E)-1,1’-Oxybis[(4-bromophenyl)diazene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions typically convert the azo group (N=N) to amines (NH2).
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro compounds, while reduction typically produces amines.
Aplicaciones Científicas De Investigación
(E,E)-1,1’-Oxybis[(4-bromophenyl)diazene] has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex azo compounds and dyes.
Biology: Investigated for its potential as a photoswitchable molecule in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its ability to undergo reversible transformations.
Industry: Utilized in the production of polymers and materials with specific optical properties.
Mecanismo De Acción
The mechanism of action of (E,E)-1,1’-Oxybis[(4-bromophenyl)diazene] involves the interaction of the diazene group with various molecular targets. The compound can undergo photoisomerization, where exposure to light causes a reversible change in its structure. This property is exploited in applications such as molecular switches and sensors. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
- (E)-1-(4-Bromophenyl)-2-(2-methoxy-1-naphthyl)diazene
- (E)-1-(4-Nitrophenyl)-2-(2-methoxy-1-naphthyl)diazene
- (E)-1-(4-Fluorophenyl)-2-(2-methoxy-1-naphthyl)diazene
Uniqueness
(E,E)-1,1’-Oxybis[(4-bromophenyl)diazene] is unique due to its specific substitution pattern and the presence of the oxybis linkage. This structure imparts distinct optical and chemical properties, making it valuable in applications requiring precise control over molecular interactions and transformations .
Propiedades
| 90251-47-1 | |
Fórmula molecular |
C12H8Br2N4O |
Peso molecular |
384.03 g/mol |
Nombre IUPAC |
(4-bromophenyl)-[(4-bromophenyl)diazenyl]oxydiazene |
InChI |
InChI=1S/C12H8Br2N4O/c13-9-1-5-11(6-2-9)15-17-19-18-16-12-7-3-10(14)4-8-12/h1-8H |
Clave InChI |
BWKNFXGWQAVGQJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N=NON=NC2=CC=C(C=C2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Amino-4-oxo-3-[2-(quinolin-8-yl)hydrazinylidene]-3,4-dihydronaphthalene-2-sulfonic acid](/img/structure/B14353261.png)

![4-[(Isoquinolin-4-yl)methyl]phenol](/img/structure/B14353281.png)



![2-(2-hydroxyethyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14353359.png)
